Luteoxanthin
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Overview
Description
Luteoxanthin is a naturally occurring epoxycarotenol, specifically a xanthophyll, which is a type of carotenoid. It is characterized by its chemical structure consisting of 5,6,5’,8’-tetrahydro-β,β-carotene-3,3’-diol with epoxy groups at the 5,6- and 5’,8’-positions . Carotenoids like this compound are responsible for the yellow, orange, and red pigments in many plants and are crucial for photosynthesis and photoprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions: Luteoxanthin can be synthesized through various chemical reactions involving the epoxidation of lutein or other carotenoids. The process typically involves the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce epoxy groups into the carotenoid structure .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as green leafy vegetables and certain fruits. The extraction process includes solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) . Optimization of solvent combinations and extraction conditions is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: Luteoxanthin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Epoxy groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-CPBA, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, chloroform, acetone.
Major Products: The major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can have different biological and chemical properties .
Scientific Research Applications
Luteoxanthin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of epoxycarotenoids and their reactions.
Biology: Investigated for its role in photosynthesis and photoprotection in plants.
Industry: Utilized as a natural colorant in food and cosmetic products due to its vibrant yellow color.
Mechanism of Action
Luteoxanthin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) such as singlet oxygen and lipid peroxy radicals, thereby protecting cells from oxidative damage . The compound also modulates various signaling pathways involved in inflammation and cellular stress responses, including the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway .
Comparison with Similar Compounds
Luteoxanthin is similar to other epoxycarotenoids such as:
- Lutein-5,6-epoxide
- Neoxanthin
- Violaxanthin
These compounds share structural similarities but differ in the position and number of epoxy groups. This compound is unique due to its specific epoxy group arrangement, which influences its chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant importance in various fields, from chemistry and biology to medicine and industry. Its unique structure and properties make it a valuable subject of study and application.
Properties
CAS No. |
1912-50-1 |
---|---|
Molecular Formula |
C40H56O4 |
Molecular Weight |
600.9 g/mol |
IUPAC Name |
(6S,7aR)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C40H56O4/c1-28(17-13-18-30(3)21-22-40-37(7,8)25-33(42)27-39(40,10)44-40)15-11-12-16-29(2)19-14-20-31(4)34-23-35-36(5,6)24-32(41)26-38(35,9)43-34/h11-23,32-34,41-42H,24-27H2,1-10H3/b12-11+,17-13+,19-14+,22-21+,28-15+,29-16+,30-18+,31-20+/t32-,33-,34?,38+,39+,40-/m0/s1 |
InChI Key |
YNNRPBRNWWIQPQ-MAAFUUECSA-N |
Isomeric SMILES |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C1C=C2[C@](O1)(C[C@H](CC2(C)C)O)C)/C=C/C=C(\C)/C=C/[C@]34[C@](O3)(C[C@H](CC4(C)C)O)C |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C1C=C2C(CC(CC2(O1)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |
Origin of Product |
United States |
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